molecular formula C17H13BrO4S B14014618 6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol CAS No. 7475-38-9

6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol

Cat. No.: B14014618
CAS No.: 7475-38-9
M. Wt: 393.3 g/mol
InChI Key: UGTJROJPZPWRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol is a chemical compound with the molecular formula C17H13BrO4S and a molecular weight of 393.25 g/mol . This compound is characterized by the presence of a bromine atom, a sulfonyl group, and a naphthalene diol structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol typically involves multiple steps, including bromination, sulfonylation, and diol formationThe final step involves the formation of the diol group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group can lead to the formation of naphthoquinones, while substitution of the bromine atom can yield various substituted naphthalene derivatives .

Scientific Research Applications

6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The bromine and sulfonyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol is unique due to the presence of both bromine and sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

7475-38-9

Molecular Formula

C17H13BrO4S

Molecular Weight

393.3 g/mol

IUPAC Name

6-bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol

InChI

InChI=1S/C17H13BrO4S/c1-10-2-5-12(6-3-10)23(21,22)16-9-15(19)17(20)13-7-4-11(18)8-14(13)16/h2-9,19-20H,1H3

InChI Key

UGTJROJPZPWRTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=C(C(=C2)O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.